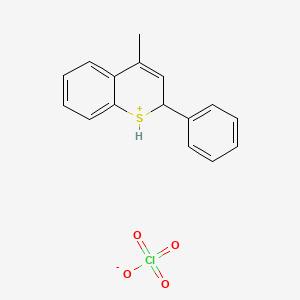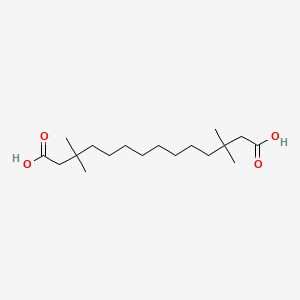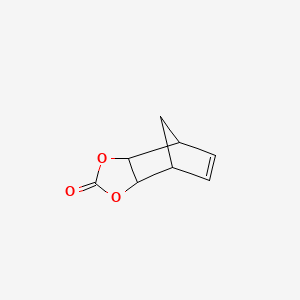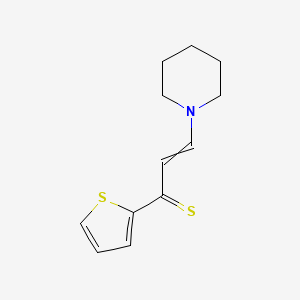
3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione is an organic compound that features a piperidine ring, a thiophene ring, and a propene-1-thione group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Propene-1-thione Group: This can be synthesized by the reaction of a suitable aldehyde or ketone with a thiol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thione group, converting it to a thiol or sulfide.
Substitution: The piperidine and thiophene rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the piperidine or thiophene rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with piperidine and thiophene rings are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the piperidine ring is particularly interesting, as it is a common motif in many drugs.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-one: Similar structure but with a ketone group instead of a thione.
3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-ol: Similar structure but with an alcohol group instead of a thione.
Uniqueness
The uniqueness of 3-(Piperidin-1-yl)-1-(thiophen-2-yl)prop-2-ene-1-thione lies in its thione group, which can impart different chemical reactivity and biological activity compared to its ketone or alcohol analogs.
Eigenschaften
CAS-Nummer |
23688-27-9 |
|---|---|
Molekularformel |
C12H15NS2 |
Molekulargewicht |
237.4 g/mol |
IUPAC-Name |
3-piperidin-1-yl-1-thiophen-2-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C12H15NS2/c14-11(12-5-4-10-15-12)6-9-13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
InChI-Schlüssel |
JTHYHUHNWUOSNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C=CC(=S)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

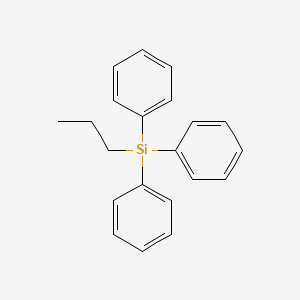
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
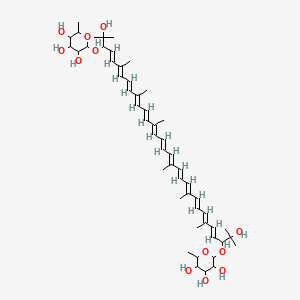

![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
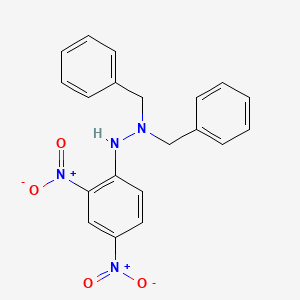
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

